
4'-Demethylpicropodophyllin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethylpicropodophyllin typically involves the biotransformation of 4’-demethylepipodophyllotoxin. This process can be optimized using Bacillus fusiformis CICC 20463, which converts 4’-demethylepipodophyllotoxin into 4’-demethylepipodophyllic acid under controlled conditions . The optimal conditions for this biotransformation include a medium composition of 5 g/L yeast extract, 10 g/L peptone, 40 g/L sucrose, and 3 g/L NaCl. The substrate concentration and culture pH are also critical, with 100 mg/L substrate and pH 9.0 being ideal for maximum production .
Industrial Production Methods: Industrial production of 4’-Demethylpicropodophyllin may involve large-scale biotransformation processes, utilizing optimized conditions to ensure high yield and purity. The use of biocatalysts and controlled fermentation processes are essential for efficient production.
化学反応の分析
Types of Reactions: 4’-Demethylpicropodophyllin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
4’-Demethylpicropodophyllin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: It serves as a tool for studying cellular processes and mechanisms, particularly those related to cell growth and apoptosis.
作用機序
4’-Demethylpicropodophyllin exerts its effects primarily by inhibiting the insulin-like growth factor-1 receptor (IGF1R). This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to target IGF1R makes it a promising candidate for anticancer therapy.
類似化合物との比較
Podophyllotoxin: A naturally occurring lignan with similar anticancer properties but higher toxicity.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment.
Uniqueness: 4’-Demethylpicropodophyllin is unique due to its lower toxicity compared to podophyllotoxin and its specific mechanism of action targeting IGF1R. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H20O8 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(5R,5aR,8aS,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18+,19-/m0/s1 |
InChIキー |
YVCVYCSAAZQOJI-FTNBBQJZSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


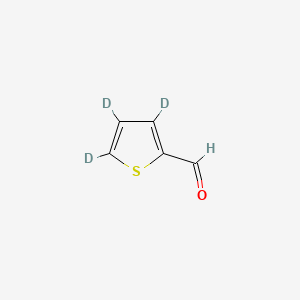

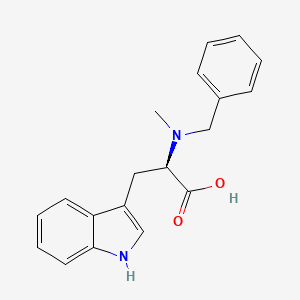
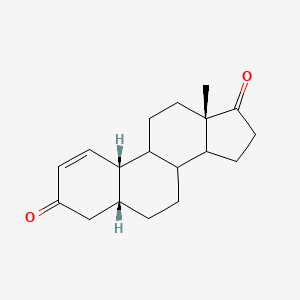

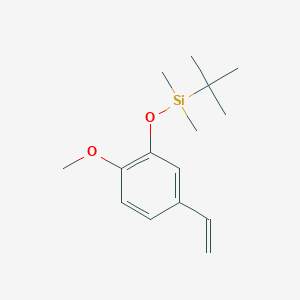

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
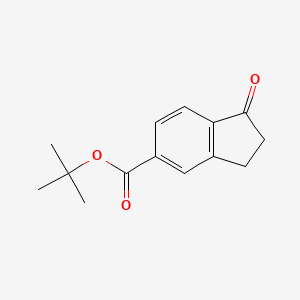
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
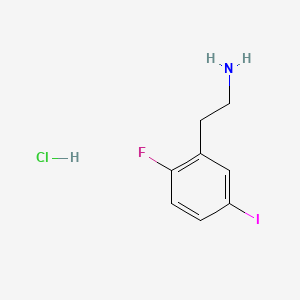
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)


